3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isopentyl-1H-indol-5-yl)propanamide
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Overview
Description
3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isopentyl-1H-indol-5-yl)propanamide: is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, an indole moiety, and a propanamide group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isopentyl-1H-indol-5-yl)propanamide can be achieved through a multi-step process:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The triazine and indole derivatives are coupled using a suitable linker, such as a propanamide group, through amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction conditions: to accommodate larger volumes.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Quality control measures: to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the triazine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Oxo derivatives of the triazine ring.
Reduction products: Alcohols or amines derived from the carbonyl groups.
Substitution products: Nucleophile-substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It can be tested for its ability to inhibit the growth of bacteria and fungi.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Agriculture: It can be explored as a potential herbicide or pesticide due to its biological activity.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isopentyl-1H-indol-5-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking their activity and leading to therapeutic effects.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-methyl-1H-indol-5-yl)propanamide
- 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-ethyl-1H-indol-5-yl)propanamide
Uniqueness
- Structural Features : The presence of the isopentyl group in the indole moiety distinguishes it from other similar compounds, potentially leading to different biological activities.
- Chemical Properties : The specific arrangement of functional groups may result in unique reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C19H23N5O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[1-(3-methylbutyl)indol-5-yl]propanamide |
InChI |
InChI=1S/C19H23N5O3/c1-12(2)7-9-24-10-8-13-11-14(3-5-16(13)24)20-17(25)6-4-15-18(26)21-19(27)23-22-15/h3,5,8,10-12H,4,6-7,9H2,1-2H3,(H,20,25)(H2,21,23,26,27) |
InChI Key |
NMVFPOFRPOZORU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=CC(=C2)NC(=O)CCC3=NNC(=O)NC3=O |
Origin of Product |
United States |
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